molecular formula C26H44NNaO5S B027308 Taurolithocholic acid sodium salt CAS No. 6042-32-6

Taurolithocholic acid sodium salt

Cat. No. B027308
CAS RN: 6042-32-6
M. Wt: 505.7 g/mol
InChI Key: YAERYJYXPRIDTO-HRHHVWJRSA-M
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Description

Synthesis Analysis

The synthesis of taurolithocholic acid sodium salt and related compounds involves complex biochemical pathways and chemical reactions. Research has demonstrated the role of sodium taurocholate cotransporting polypeptide (NTCP) deficiency in altering bile acid synthesis and metabolism, highlighting the intricate balance of bile acid homeostasis in organisms. Such studies shed light on the regulatory mechanisms underlying bile acid synthesis and the specific pathways leading to taurolithocholic acid production (Mao et al., 2019).

Molecular Structure Analysis

The molecular structure of taurolithocholic acid sodium salt is crucial for understanding its function and reactivity. While direct studies on its molecular structure are sparse, related research on bile acids and taurine derivatives provides insights into the structural aspects that influence its behavior in biological systems. For example, the synthesis of novel taurine derivatives reveals the importance of structural modifications in determining the properties and reactivity of these compounds (Smolobochkin et al., 2020).

Chemical Reactions and Properties

Taurolithocholic acid sodium salt undergoes various chemical reactions, influencing its biological activity and function. Studies on bile acids have uncovered the significance of sulfation and other modifications in detoxification processes and elimination pathways, highlighting the chemical versatility and reactivity of these compounds (Mao et al., 2019).

Scientific Research Applications

  • Inhibition of Biliary Lipid and Protein Excretion : Marinelli et al. (1992) found that taurolithocholate can inhibit biliary lipid and protein excretion in rats, suggesting its impact on liver function and bile excretion processes (Marinelli et al., 1992).

  • Increase in Bile Flow and Bile Acid Excretion : A study by Javitt (1966) demonstrated that taurolithocholate increases bile flow and bile acid excretion in rats, highlighting its potential application in bile acid therapy (Javitt, 1966).

  • Cholestasis Induction and Bile Acid Output : Research by King and Schoenfield (1971) showed that sodium taurolithocholate induces cholestasis in hamster livers, with significant effects on bile flow and biliary secretion (King & Schoenfield, 1971).

  • Inhibition of Biliary Discharge of Lysosomes : A study in 1997 by Marinelli et al. revealed that taurolithocholate can inhibit the biliary discharge of lysosomes in rats without affecting their functional integrity (Marinelli et al., 1997).

  • Impairment of Bile Salt Secretion and Transport : Crocenzi et al. (2003) found that taurolithocholate impairs bile salt secretion by affecting the localization and transport function of the canalicular bile salt transporter in rat hepatocytes (Crocenzi et al., 2003).

  • Potential as a Topical Microbicidal Agent : Herold et al. (1999) discovered that taurolithocholic acid 3-sulfate, along with a combination of glycocholic acid and taurolithocholic acid 3-sulfate, shows activity against sexually transmitted pathogens, warranting further evaluation as potential topical microbicidal agents (Herold et al., 1999).

  • Prevention of Cholestasis and Liver Cell Toxicity : Schölmerich et al. (1990) reported that tauroursodeoxycholate prevents taurolithocholate-induced cholestasis and liver cell toxicity in rats, suggesting a therapeutic application in mitigating cholestasis (Schölmerich et al., 1990).

  • Role in Regulating Ion Transport in Intestines : Fuentes et al. (2018) explored the role of bile salts, including taurolithocholic acid, in regulating ion transport in the intestines of Senegalese sole, indicating their importance in nutrient absorption (Fuentes, Ribeiro, & Aragão, 2018).

Safety And Hazards

According to the available data, Taurolithocholic acid sodium salt is not classified as hazardous according to Regulation (EC) No. 1272/2008 [CLP] .

Future Directions

While specific future directions are not mentioned in the search results, Taurolithocholic acid sodium salt continues to be a subject of research due to its role as a potent cholestatic agent and a potent Ca2+ agonist . It has been used to induce cholestasis in ex vivo and in vivo animal models of hepatocellular cholestasis .

properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAERYJYXPRIDTO-HRHHVWJRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701036211
Record name Sodium taurolithocholate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taurolithocholic acid sodium salt

CAS RN

6042-32-6
Record name Sodium taurolithocholate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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